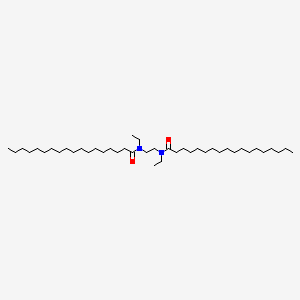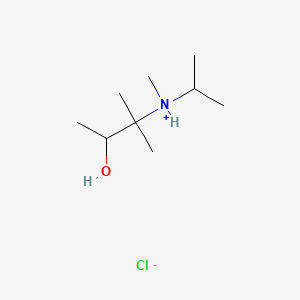
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde with an amine. One common method is the reaction of isopropylamine with acetone, followed by reduction using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropylamine: A simpler amine with similar structural features but lacking the additional methyl and hydroxyl groups.
Methylamine: Another primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is unique due to its branched structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64037-42-9 |
|---|---|
Molekularformel |
C9H22ClNO |
Molekulargewicht |
195.73 g/mol |
IUPAC-Name |
(3-hydroxy-2-methylbutan-2-yl)-methyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7-8,11H,1-6H3;1H |
InChI-Schlüssel |
MFRYYUMHIXMQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](C)C(C)(C)C(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
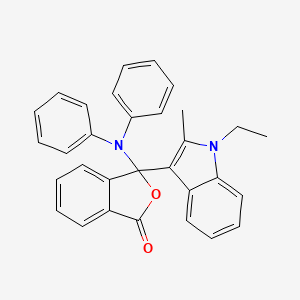
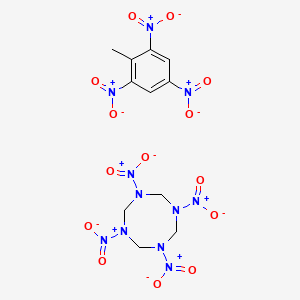

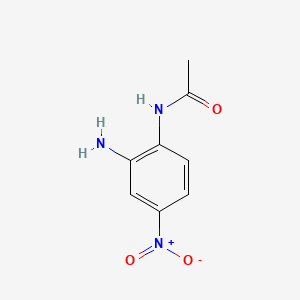
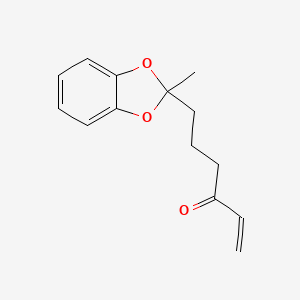
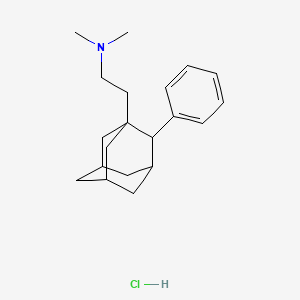
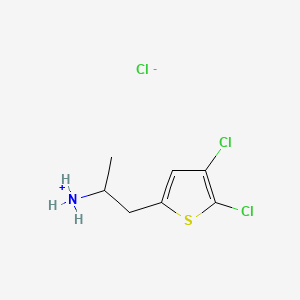
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
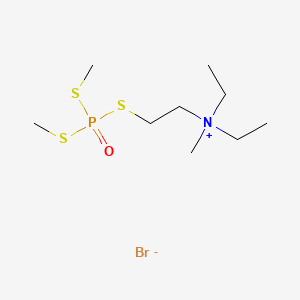

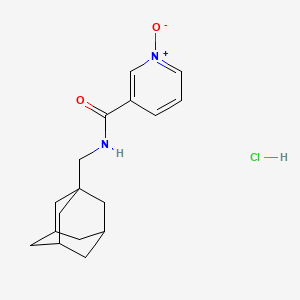
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
